Cas no 130879-97-9 (1-phenoxypropan-2-ol)

1-Phenoxypropan-2-ol is a versatile chemical compound with the molecular formula C9H12O2, characterized by a phenoxy group attached to the second carbon of a propan-2-ol backbone. This structure imparts favorable solubility in both polar and nonpolar solvents, making it useful as an intermediate in organic synthesis and industrial applications. Its reactivity allows for derivatization, enabling the production of specialty chemicals, fragrances, and pharmaceuticals. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its balanced polarity also makes it a potential candidate for use in formulations requiring controlled hydrophilicity. Further applications may include its role as a precursor in polymer chemistry or surfactant systems.
1-phenoxypropan-2-ol structure
1-phenoxypropan-2-ol structure
Product Name:1-phenoxypropan-2-ol
CAS No:130879-97-9
MF:C9H12O2
MW:152.19038
CID:93311
Update Time:2025-06-08

1-phenoxypropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-phenoxypropan-2-ol
    • Propylenephenoxythol
    • Propylene glycol phenyl ether
    • 1-phenoxy-2-Propanol
    • 1-phenoxy-2-propano
    • beta-phenoxyisopropanol
    • phenoxyisopropanol
    • propylene phenoxetol
    • propylene phenoxytol
    • 2-Propanol,1-phenoxy-
    • Propylene Glycol 1-Monophenyl Ether
    • AURORA KA-7000
    • DOWANOL(TM) PPH
    • PHENOXY PROPANOL
    • (S)-1-Phenoxy-2-Propanol
    • (+/-)-1-PHENOXYPROPAN-2-OL
    • PROPYLENE GLYCOL MONOPHENYL ETHER
    • Inchi: InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m0/s1
    • InChI Key: IBLKWZIFZMJLFL-QMMMGPOBSA-N
    • SMILES: O(C[C@@H](O)C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 152.084
  • Monoisotopic Mass: 152.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 97.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 29.5A^2

Experimental Properties

  • Density: 1.064 g/mL at 20 °C(lit.)
  • Melting Point: 11 °C
  • Boiling Point: 243 °C(lit.)
  • Flash Point: >230 °F
  • Refractive Index: n20/D 1.523(lit.)
  • PSA: 29.46000
  • LogP: 1.44620

1-phenoxypropan-2-ol Security Information

  • WGK Germany:1
  • Hazard Category Code: 36
  • Safety Instruction: 23-26
  • RTECS:UB8886500
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36

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1-phenoxypropan-2-ol Related Literature

Additional information on 1-phenoxypropan-2-ol

Introduction to 1-phenoxypropan-2-ol (CAS No: 130879-97-9)

1-phenoxypropan-2-ol, also known by its Chemical Abstracts Service (CAS) number 130879-97-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its phenoxy and propanol functional groups, has garnered attention due to its versatile applications in synthetic chemistry, agrochemical formulations, and potential roles in drug development. The structural integrity of 1-phenoxypropan-2-ol makes it a valuable intermediate in the synthesis of various bioactive molecules, contributing to advancements in medicinal chemistry.

The compound’s molecular structure consists of a phenyl ring linked to a propanol side chain, which imparts unique chemical properties that are exploited in multiple industrial and scientific domains. The presence of the phenoxy group enhances its solubility in both polar and non-polar solvents, making it an excellent candidate for use in formulation development. Furthermore, the hydroxyl group on the propanol moiety allows for further functionalization, enabling the creation of more complex derivatives with tailored properties.

In recent years, 1-phenoxypropan-2-ol has been extensively studied for its potential applications in pharmaceuticals. Researchers have explored its role as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The compound’s ability to undergo selective reactions under controlled conditions has made it a preferred choice for medicinal chemists seeking efficient pathways to novel drug candidates. Additionally, its stability under various reaction conditions enhances its utility in large-scale pharmaceutical manufacturing processes.

The agrochemical industry has also recognized the significance of 1-phenoxypropan-2-ol due to its incorporation into pesticide formulations. Its structural features contribute to the efficacy of these products by improving their bioavailability and environmental stability. Recent studies have demonstrated its role in developing environmentally friendly agrochemicals that minimize ecological impact while maintaining high performance levels. This dual functionality as a pharmaceutical intermediate and agrochemical component underscores the compound’s broad utility and economic value.

Advances in computational chemistry have further illuminated the potential of 1-phenoxypropan-2-ol in drug discovery. Molecular modeling studies have revealed its interactions with biological targets, providing insights into its pharmacological activity. These simulations have guided researchers in optimizing synthetic routes to enhance yield and purity, ensuring that subsequent clinical trials can be conducted with high-quality materials. The integration of computational methods with traditional experimental approaches has accelerated the development pipeline for new therapeutic agents derived from this compound.

The synthesis of 1-phenoxypropan-2-ol typically involves multi-step organic reactions, often starting from readily available precursors such as phenol and propanal derivatives. Catalytic processes play a crucial role in achieving high selectivity and yield during these transformations. Recent innovations in catalytic systems have enabled greener synthetic routes, reducing waste generation and energy consumption without compromising efficiency. Such advancements align with global efforts to promote sustainable chemical manufacturing practices.

In conclusion, 1-phenoxypropan-2-ol (CAS No: 130879-97-9) represents a cornerstone compound in modern chemical research, bridging gaps between pharmaceuticals and agrochemicals through its versatile applications. Its unique structural attributes facilitate diverse chemical modifications, making it indispensable for both academic research and industrial development. As scientific understanding progresses, the potential uses of this compound are expected to expand, further solidifying its importance in advancing chemical innovation across multiple sectors.

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